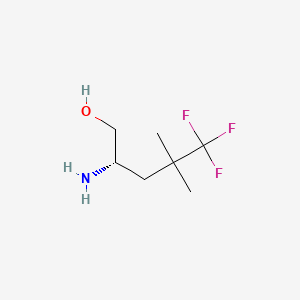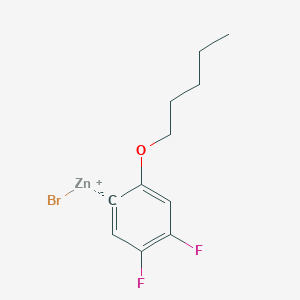![molecular formula C10H16O4S B14890741 ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with camphorquinone, a well-known bicyclic ketone.
Oxidation: Camphorquinone undergoes oxidation to form camphorquinone-10-sulfonic acid.
Sulfonation: The sulfonation process involves the introduction of a sulfonic acid group to the camphorquinone structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation and sulfonation processes, utilizing robust reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and optimized reaction times to achieve the desired product.
化学反応の分析
Types of Reactions
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including oxidative stress response and signal transduction.
類似化合物との比較
((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: can be compared with other similar compounds, such as:
Camphorsulfonic Acid: Similar in structure but lacks the bicyclic core.
Camphorquinone: The precursor in the synthesis, which lacks the sulfonic acid group.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different functional groups, providing a range of reactivity and applications.
The uniqueness of This compound lies in its combination of a bicyclic core with a sulfonic acid group, offering distinct chemical properties and reactivity.
特性
分子式 |
C10H16O4S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10+/m0/s1 |
InChIキー |
MIOPJNTWMNEORI-OIBJUYFYSA-N |
異性体SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



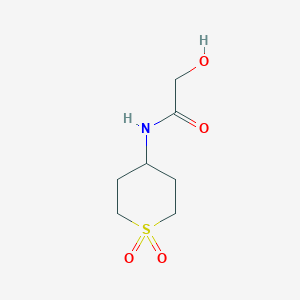
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
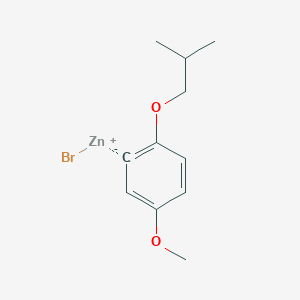
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
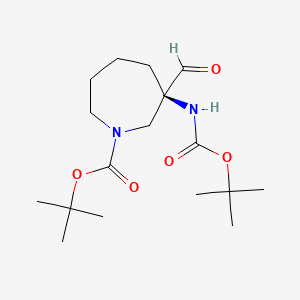
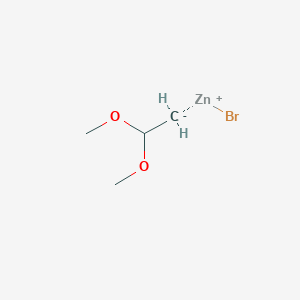
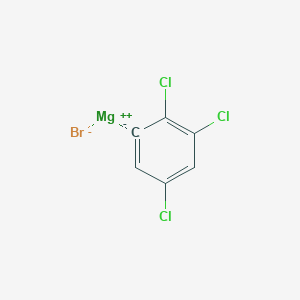
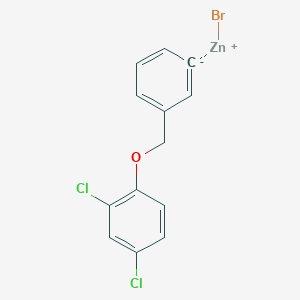
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
